4-(3-fluorobenzenesulfonyl)morpholine
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Overview
Description
4-(3-fluorobenzenesulfonyl)morpholine is an organic compound with the molecular formula C10H12FNO3S. It is a morpholine derivative where the morpholine ring is substituted with a 3-fluorobenzenesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorobenzenesulfonyl)morpholine typically involves the reaction of morpholine with 3-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Morpholine+3-fluorobenzenesulfonyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be used to enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
4-(3-fluorobenzenesulfonyl)morpholine can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be displaced by nucleophiles.
Oxidation: The morpholine ring can be oxidized to form N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides or nitriles.
Oxidation: N-oxides of morpholine derivatives.
Reduction: Sulfide derivatives of the original compound.
Scientific Research Applications
4-(3-fluorobenzenesulfonyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-fluorobenzenesulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activities. The fluorine atom enhances the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simple heterocyclic amine with a similar structure but lacks the sulfonyl and fluorine substituents.
4-(4-fluorobenzenesulfonyl)morpholine: Similar structure but with the fluorine atom in the para position.
3-fluoro-4-morpholinoaniline: A related compound used as an intermediate in the synthesis of antibiotics.
Uniqueness
4-(3-fluorobenzenesulfonyl)morpholine is unique due to the presence of both the fluorine atom and the sulfonyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the sulfonyl group provides reactivity towards nucleophiles and electrophiles .
Properties
IUPAC Name |
4-(3-fluorophenyl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3S/c11-9-2-1-3-10(8-9)16(13,14)12-4-6-15-7-5-12/h1-3,8H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQNYBLBOJKMOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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